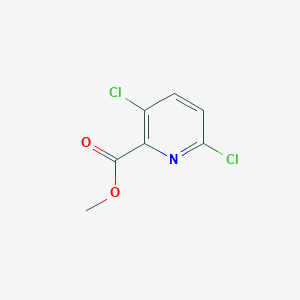

Methyl 3,6-dichloropyridine-2-carboxylate

Description

Overview of Pyridine (B92270) Carboxylates in Chemical and Biological Sciences

Pyridine carboxylic acids and their ester derivatives, such as methyl 3,6-dichloropyridine-2-carboxylate, are a class of compounds with significant utility in both chemical and biological sciences. nih.gov The parent structures, pyridine carboxylic acids, exist as three primary isomers depending on the position of the carboxyl group on the pyridine ring: picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position). wikipedia.org

These compounds are recognized for their broad spectrum of biological activities, and several derivatives have been developed into approved drugs for treating conditions like cancer and infections. nih.gov The versatility of the pyridine carboxylate scaffold stems from its distinct structural features. nih.gov The electron-deficient nature of the aromatic pyridine ring allows for π-π stacking and hydrogen bonding interactions with biological targets, which can enhance binding affinity. nih.gov Furthermore, the carboxyl group adds polarity and can coordinate with metal ions, a useful property for enzyme inhibition. nih.gov The ease of substituting various positions on the pyridine ring provides structural flexibility, enabling chemists to fine-tune the activity and selectivity of these molecules, making them highly valuable in medicinal chemistry. nih.govchemistryviews.org

Research Significance of this compound and Related Structures

The primary research significance of this compound lies in its function as a versatile building block in organic synthesis. Its dichlorinated pyridine ring, coupled with a reactive methyl ester group, makes it a valuable precursor for creating more elaborate molecular architectures.

For instance, research has shown that related structures can be synthesized starting from materials like 3,6-dichloropyridine-2-carboxylic acid. nih.gov In one synthetic pathway, this acid is first converted to its methyl ester, a compound structurally similar to the title compound, which then undergoes further reactions to produce novel heterocyclic scaffolds. nih.gov Specifically, methyl 6-bromo-3-chloropyridine-2-carboxylate has been used as an intermediate in the synthesis of a series of diamino phenyl chloropicolinate derivatives, which were investigated for their potential biological activities. nih.gov This highlights the role of halogenated pyridine carboxylates as key intermediates. The chlorine atoms on the ring of this compound serve as reactive sites for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecules.

The development of new synthetic methods often utilizes pyridine derivatives. chemistryviews.org For example, recent advancements have focused on the site-selective functionalization of pyridines, such as the C-4 selective carboxylation using carbon dioxide, to generate isonicotinic acid derivatives that are prevalent in many bioactive molecules. chemistryviews.org While this specific research does not directly involve this compound, it underscores the ongoing academic interest in manipulating the pyridine scaffold to access valuable chemical entities. The presence of multiple reactive sites on this compound makes it a compound of interest for similar synthetic explorations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,6-dichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTUEAOWLVWJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165281 | |

| Record name | Clopyralid-methyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-24-7 | |

| Record name | Clopyralid-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopyralid-methyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,6-dichloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPYRALID-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H33337C9BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Methodologies for Methyl 3,6 Dichloropyridine 2 Carboxylate and Its Derivatives

Direct Esterification Routes for Methyl 3,6-dichloropyridine-2-carboxylate from 3,6-dichloropyridine-2-carboxylic Acid

The final step in producing this compound often involves the direct esterification of its corresponding carboxylic acid, 3,6-dichloropyridine-2-carboxylic acid. This transformation is a fundamental reaction in organic chemistry, and several methods can be employed.

One common and effective method is acid-catalyzed esterification, often referred to as Fischer esterification. This reaction typically involves heating the carboxylic acid in an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst like concentrated sulfuric acid.

A related approach has been documented for the synthesis of the derivative, Methyl 4-amino-3,6-dichloropyridine-2-carboxylate. patsnap.com In this synthesis, the parent carboxylic acid is dissolved in methanol (B129727), and concentrated sulfuric acid is added. The mixture is heated to 60°C for approximately 7 hours to achieve a high yield of the methyl ester. patsnap.com A similar strategy employs thionyl chloride in methanol, which reacts with methanol to form HCl in situ, thereby catalyzing the esterification. patsnap.com

For substrates that may be sensitive to strong acidic conditions, milder methods are available. One such method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction is typically carried out at room temperature and avoids the need for harsh acidic or basic conditions, forming the ester bond efficiently. orgsyn.org

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Acid Catalysis | Methanol, Concentrated H₂SO₄ | Heat (e.g., 60°C) | Inexpensive reagents, simple procedure. patsnap.com |

| Thionyl Chloride | Methanol, Thionyl Chloride | Heat (e.g., 60°C) | Forms catalyst in situ, high yield. patsnap.com |

Precursor Synthesis: Methodologies for 3,6-dichloropyridine-2-carboxylic Acid

The availability of the crucial precursor, 3,6-dichloropyridine-2-carboxylic acid (also known as clopyralid), is paramount. Various synthetic pathways have been developed, starting from more readily available polychlorinated pyridines.

Oxidation-based Pathways from Polychloropyridines (e.g., from 2,3,6-trichloropyridines)

A multi-step synthesis starting from 2,3,6-trichloropyridine (B1294687) has been established. This pathway avoids the generation of large amounts of brine waste associated with some traditional routes. google.com The key steps are:

N-Oxidation: The starting material, 2,3,6-trichloropyridine, is dissolved in acetic acid and oxidized using hydrogen peroxide in the presence of a catalyst to yield 2,3,6-trichloropyridine N-oxide. google.com

Cyanation: The resulting N-oxide is then treated with a cyanide source, such as sodium cyanide (Cymag), in a solvent like dimethylformamide (DMF) to introduce a cyano group, forming 2-cyano-3,6-dichloropyridine N-oxide. google.com

Deoxygenation: The N-oxide is deoxygenated using a reagent like phosphorus trichloride (B1173362) to give 2-cyano-3,6-dichloropyridine. google.com

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is achieved by heating in an ethanol-sodium hydroxide (B78521) solution, followed by acidification to precipitate the final product, 3,6-dichloropyridine-2-carboxylic acid. google.com

Reductive Dechlorination and Hydrolysis Approaches (e.g., from tetrachloropyridine carbonitrile)

Alternative routes involve the selective removal of chlorine atoms from more highly chlorinated precursors, a process known as reductive dechlorination. wikipedia.orguky.edu One such method starts with 2-cyano-3,4,5,6-tetrachloropyridine. researchgate.netresearchgate.net This process involves both hydrolysis of the nitrile and reduction of the pyridine (B92270) ring. However, these chemical methods often require the use of hazardous reagents like hydrazine (B178648) and cyanide, which has led to their replacement by cleaner electrochemical techniques. researchgate.netresearchgate.net

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a primary method for the commercial production of 3,6-dichloropicolinic acid due to its high efficiency and cleaner profile. researchgate.netresearchgate.net The most common approach is the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid (3,4,5,6-TCP). researchgate.netresearchgate.net

This process is typically carried out in an undivided electrolytic cell. researchgate.net Key parameters that influence the reaction's success include:

Cathode Material: Silver has been identified as a highly effective cathode material, showing high electrocatalytic activity for the reduction. researchgate.netresearchgate.net

Electrolyte: The reaction is run in an alkaline aqueous solution, for instance, with a sodium hydroxide concentration of around 8%. researchgate.net

Temperature and Flow Rate: The reduction is favored by increasing the temperature (e.g., to 313 K) and the flow rate of the electrolyte. researchgate.netresearchgate.net

Under optimized industrial conditions, this method can achieve yields of up to 90% and product purity greater than 95%. researchgate.net A two-step electrolytic process has also been described, where the reaction is first carried out at a pH of 8.5-11 to form a trichloropyridine formate (B1220265) intermediate, followed by completion of the reaction at a higher pH of 13-13.5. google.com

Table 2: Electrochemical Synthesis of 3,6-Dichloropicolinic Acid

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Starting Material | 3,4,5,6-Tetrachloropicolinic acid (3,4,5,6-TCP) | researchgate.netresearchgate.net |

| Cathode | Silver (Ag) | researchgate.net |

| Temperature | 313 K | researchgate.net |

| NaOH Concentration | 8% (mass) | researchgate.net |

| Yield | Up to 90% | researchgate.net |

Synthesis of Key Intermediates: Methyl 4-amino-3,6-dichloropyridine-2-carboxylate

Methyl 4-amino-3,6-dichloropyridine-2-carboxylate is a crucial intermediate, particularly in the synthesis of modern herbicides like Arylex and Halauxifen-methyl (B1255740). patsnap.comlookchem.com It is prepared by the esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid. patsnap.com

The synthesis is typically achieved via acid-catalyzed esterification. Two effective methods are reported:

Using Thionyl Chloride: 4-amino-3,6-dichloropyridine-2-carboxylic acid is dissolved in methanol, and thionyl chloride is added dropwise. The reaction is conducted at 60°C for several hours. patsnap.com

Using Concentrated Sulfuric Acid: In a similar setup, concentrated sulfuric acid is used as the catalyst in methanol at 60°C. This method has been reported to produce the desired ester in a yield of 89%. patsnap.com

Following the reaction, the solvent is typically removed, and the pH is adjusted with a base, such as ammonia (B1221849) water, to precipitate the product, which is then filtered and dried. patsnap.com

Derivatization Strategies and Scaffold Construction

The dichloropyridine carboxylate scaffold is a versatile building block for constructing more complex molecules with significant biological activity. Derivatization strategies often focus on modifying the amino group or performing cross-coupling reactions at the chlorine-substituted positions.

A prominent example is the synthesis of the herbicide Halauxifen-methyl, which starts from Methyl 4-amino-3,6-dichloropyridine-2-carboxylate. patsnap.com The synthetic sequence involves several key transformations:

Amino Group Protection: The 4-amino group is first protected to prevent it from interfering with subsequent reactions.

Cross-Coupling Reaction: A Suzuki coupling reaction is then performed. This powerful carbon-carbon bond-forming reaction selectively replaces one of the chlorine atoms on the pyridine ring with a more complex aryl group.

Deprotection: Finally, the protecting group on the amino function is removed to yield the final complex herbicide molecule. patsnap.com

The utility of these scaffolds extends beyond herbicides. Related structures, such as Methyl 4,6-dichloropyridine-3-carboxylate, serve as intermediates in the synthesis of various kinase inhibitors, highlighting the value of the dichloropyridine framework in medicinal chemistry. nih.gov

Synthesis of Chloropicolinate Carboxamides, Urea (B33335), and Thiourea (B124793) Derivatives

The synthesis of carboxamide, urea, and thiourea derivatives from chloropicolinates serves as a significant pathway to novel compounds with potential biological activities. A notable strategy involves the derivatization of a chloropicolinate core to introduce diverse functional groups.

A series of thirty novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thioureas have been synthesized starting from 3,6-dichloropyridine-2-carboxylic acid. nih.gov The initial steps of the synthesis focused on creating a key intermediate, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate. This was achieved through a multi-step process beginning with the bromination of 3,6-dichloropyridine-2-carboxylic acid, followed by esterification to yield methyl 6-bromo-3-chloropyridine-2-carboxylate. nih.gov

The core of the diversification strategy is the coupling of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with a variety of reagents. nih.govresearchgate.net

Carboxamides were synthesized by reacting the amino-picolinate intermediate with different acid chlorides. nih.govresearchgate.net

Urea and thiourea derivatives were prepared by coupling the same intermediate with various urea and thiourea moieties. nih.govarabjchem.org

All synthesized compounds were rigorously characterized using 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and CHN analysis to confirm their structures. nih.govresearchgate.net In two instances, single-crystal X-ray diffraction analysis was used for definitive structural confirmation. nih.gov This systematic approach allows for the creation of a library of related compounds from a common chloropicolinate precursor.

| Derivative Type | Coupling Reagent | Starting Picolinate (B1231196) |

| Carboxamides | Acid Chlorides | Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate |

| Urea Derivatives | Urea Moieties | Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate |

| Thiourea Derivatives | Thiourea Moieties | Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate |

Multistep Synthesis of Halauxifen-methyl via Amino Protection, Coupling, and Deprotection

Halauxifen-methyl, a member of the phenyl aminopyralid (B1667105) class of synthetic auxin herbicides, is synthesized through sophisticated multistep processes. chemicalbook.com One of the prominent strategies reported by Dow AgroSciences utilizes a cross-coupling reaction to form the crucial biaryl system. chemicalbook.com An alternative and favored route involves the use of 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester as a key starting material, which then undergoes a sequence of amino protection, coupling, and deprotection. patsnap.com

The synthesis commences with the esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid to its methyl ester. This is typically achieved by reacting the acid with methanol in the presence of an acid catalyst like concentrated sulfuric acid or with thionyl chloride at elevated temperatures (e.g., 60°C), affording the methyl ester in high yields (89-93%). patsnap.com

The subsequent steps are:

Amino Protection: The 4-amino group of the methyl ester is protected. The choice of protecting group is critical, and it is typically one that is sensitive to acidic conditions to allow for selective removal later in the synthesis. patsnap.com

Coupling Reaction: The protected intermediate is then subjected to a coupling reaction. A Suzuki coupling is a common method, where the protected pyridine derivative is coupled with a boronic acid, such as one derived from 2-chloro-6-fluoroanisole, to create the biaryl linkage. chemicalbook.com

Deprotection: The final step is the removal of the protecting group from the amino function to yield Halauxifen-methyl. chemicalbook.compatsnap.com This deprotection is often carried out under acidic conditions, which cleaves the protecting group without affecting the ester or other functionalities of the molecule. nih.gov

This synthetic sequence highlights a robust method for constructing complex molecules like Halauxifen-methyl, where the strategic use of protecting groups enables selective reactions at different sites of the molecule. chemicalbook.compatsnap.com

| Step | Description | Key Reagents/Conditions | Reference |

| Esterification | Conversion of 4-amino-3,6-dichloropyridine-2-carboxylic acid to its methyl ester. | Methanol, H₂SO₄ or SOCl₂, 60°C | patsnap.com |

| Amino Protection | Protection of the 4-amino group. | Acid-sensitive protecting group | patsnap.com |

| Coupling | Formation of the biaryl bond via a cross-coupling reaction. | Suzuki coupling, boronic acid | chemicalbook.com |

| Deprotection | Removal of the amino protecting group. | Acidic conditions | chemicalbook.compatsnap.comnih.gov |

Elaboration to Other Alkyl Ester Derivatives (e.g., 2-ethylhexyl esters)

The methyl ester of 3,6-dichloropyridine-2-carboxylic acid can be converted to other alkyl esters, such as 2-ethylhexyl esters, through standard organic synthesis techniques. The most common method for this transformation is transesterification.

In a typical transesterification reaction, this compound would be reacted with 2-ethylhexanol in the presence of a catalyst. The reaction is an equilibrium process, and to drive it towards the desired product, the methanol byproduct is usually removed as it is formed. Catalysts for this reaction can be acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium methoxide, titanium alkoxides).

Alternatively, the 3,6-dichloropyridine-2-carboxylic acid can be directly esterified with 2-ethylhexanol. prepchem.com This Fischer esterification is also an acid-catalyzed equilibrium reaction. The carboxylic acid is heated with an excess of 2-ethylhexanol with a strong acid catalyst. Water is removed as it is formed to shift the equilibrium towards the ester product.

Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride. youtube.com 3,6-Dichloropyridine-2-carboxylic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3,6-dichloropyridine-2-carbonyl chloride. This highly reactive acid chloride can then be treated with 2-ethylhexanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to yield the 2-ethylhexyl ester cleanly and in high yield. biosynth.com

Catalytic Approaches in the Synthesis of this compound and its Analogues

Catalytic methods play a crucial role in the efficient and selective synthesis of functionalized pyridines, including this compound and its analogues. These approaches often provide advantages in terms of reaction conditions, regioselectivity, and yield.

One significant area of catalytic research is in nucleophilic aromatic substitution (SNAr) reactions on dihalopyridines. For instance, the regioselective substitution of chloro groups can be influenced by the choice of catalyst. An air-stable palladium catalyst, PXPd2, has been shown to be effective in affording high regioselectivity and short reaction times in the methoxylation of dichloropyridines when used with potassium carbonate as the base in methanol. researchgate.net Electron-withdrawing groups at the 3-position of 2,6-dichloropyridines have been found to facilitate the nucleophilic displacement of the 2-chloro group with an alkoxide. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool. Microwave-induced regioselective 6-methoxylation has been successfully employed in the synthesis of methyl 2-amino-6-methoxynicotinate, a related pyridine derivative. researchgate.net This technique can lead to improved regioselectivity and purity of the products compared to conventional heating methods. researchgate.net

Furthermore, in the synthesis of Halauxifen-methyl, a key step is the Suzuki cross-coupling reaction to form the biaryl linkage. chemicalbook.com This palladium-catalyzed reaction is a cornerstone of modern organic synthesis and allows for the efficient construction of carbon-carbon bonds between the pyridine ring and an aryl partner. The choice of palladium catalyst and ligands is critical for the success of this transformation.

The synthesis of aziridine-2-carboxylic acid derivatives, which are structurally related to substituted picolinates, has also benefited from catalytic methods. Evans aziridination, using copper salts as catalysts, is a notable approach for the synthesis of 3-aryl aziridine-2-carboxylic acid derivatives from cinnamate-type substrates. nih.gov

Reactivity and Mechanistic Studies of Methyl 3,6 Dichloropyridine 2 Carboxylate and Analogues

Nucleophilic Aromatic Substitution Reactions on Dichloropyridine Carboxylates

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridine (B92270) rings. In dichlorinated pyridine carboxylates, the positions of the chlorine atoms and the nature of the substituent at the 3-position play a crucial role in determining where a nucleophile will attack.

Investigation of Regioselectivity in Reactions (e.g., 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine)

The reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) serves as an illustrative example of the regioselectivity observed in nucleophilic aromatic substitution reactions. researchgate.net Generally, nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the resulting anionic intermediate (Meisenheimer complex) can be stabilized through resonance that delocalizes the negative charge onto the electronegative nitrogen atom. stackexchange.com In the case of 2,6-dichloropyridines, both the C2 and C6 positions are activated towards nucleophilic attack.

Studies have shown that for 2,6-dichloro-3-(methoxycarbonyl)pyridine reacting with 1-methylpiperazine, the regioselectivity can be influenced by various factors, leading to substitution at either the 2- or 6-position. researchgate.net The electron-withdrawing nature of the methoxycarbonyl group at the 3-position further enhances the electrophilicity of the adjacent C2 and C4 positions, though in this case, the leaving groups are at C2 and C6.

Influence of Pyridine 3-Substituents on Reaction Regioselectivity

The nature of the substituent at the 3-position of the pyridine ring has a profound impact on the regioselectivity of nucleophilic aromatic substitution reactions. researchgate.net Research investigating the reaction of various 3-substituted 2,6-dichloropyridines with 1-methylpiperazine has revealed that the steric and electronic properties of the 3-substituent are key determinants of the reaction's outcome.

Interestingly, the regioselectivity does not show a strong correlation with parameters like lipophilicity (PI), molar refractivity (MR), or the inductive effect (σp) of the 3-substituent. researchgate.net Instead, a statistically significant correlation is observed with the Verloop steric parameter B1, which suggests that the bulkiness of the substituent near the pyridine ring directs the nucleophilic attack towards the less sterically hindered 6-position. researchgate.net

Furthermore, the electronic nature of the 3-substituent can dictate the preferred site of attack. For instance, in acetonitrile (B52724) as the solvent, a 3-carboxylate or 3-amide group favors the formation of the 2-isomer in a 9:1 ratio over the 6-isomer. researchgate.net Conversely, 3-cyano and 3-trifluoromethyl groups direct the substitution to the 6-position with a similar 9:1 selectivity for the 6-isomer. researchgate.net This highlights the delicate interplay between steric and electronic effects in controlling the regioselectivity of these reactions.

Table 1: Influence of 3-Substituent on Regioselectivity

| 3-Substituent | Preferred Isomer (in Acetonitrile) | Approximate Isomer Ratio (2-isomer : 6-isomer) |

|---|---|---|

| -COOCH₃, -CONH₂ | 2-isomer | 9 : 1 |

| -CN, -CF₃ | 6-isomer | 1 : 9 |

Solvent Effects on Regioselectivity and Reaction Outcomes

The choice of solvent can dramatically alter the regioselectivity of nucleophilic aromatic substitution reactions on dichloropyridine carboxylates. researchgate.netresearchgate.net The ability of the solvent to stabilize the charged intermediate and to interact with the reactants plays a pivotal role.

For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity for the 2-position (Rsel) can be predicted using the Kamlet–Taft equation, which takes into account the solvent's hydrogen-bond donating ability (α), hydrogen-bond accepting ability (β), and dipolarity/polarizability (π*). researchgate.net The analysis revealed that Rsel is predominantly correlated with the solvent's hydrogen-bond acceptor capability (β). researchgate.net

This is clearly demonstrated by the switch in selectivity observed when changing the solvent. In dichloromethane (B109758) (DCM), which has a low β value (0.10), there is a 16:1 regioselectivity favoring the 2-isomer. researchgate.net In contrast, using dimethyl sulfoxide (B87167) (DMSO), a solvent with a high β value (0.76), the selectivity is reversed to a 2:1 ratio in favor of the 6-isomer. researchgate.net This solvent-induced reversal of regioselectivity is a powerful tool in synthetic chemistry, allowing for the targeted synthesis of specific isomers. benthamopenarchives.com

Table 2: Solvent Effect on Regioselectivity

| Solvent | Kamlet-Taft β parameter | Isomer Ratio (2-isomer : 6-isomer) |

|---|---|---|

| Dichloromethane (DCM) | 0.10 | 16 : 1 |

| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 |

Hydrolysis Pathways of Methyl 3,6-dichloropyridine-2-carboxylate and its Esters

The hydrolysis of the ester group in this compound to the corresponding carboxylic acid is a critical transformation, often employed in the synthesis of more complex molecules. This reaction typically proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion or water molecule attacks the carbonyl carbon of the ester. The stability of the pyridine ring under hydrolytic conditions is a key consideration. While specific mechanistic studies on the hydrolysis of this compound are not extensively detailed in the provided search results, the general principles of ester hydrolysis are well-established and applicable. The reaction is typically catalyzed by acid or base. In basic hydrolysis (saponification), a stoichiometric amount of base is consumed. Acid-catalyzed hydrolysis is an equilibrium process. The presence of the electron-withdrawing chlorine atoms and the pyridine nitrogen can influence the reactivity of the ester group towards hydrolysis.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quora.com When such reactions do occur, they typically favor substitution at the 3- and 5-positions. This is because the carbocation intermediates formed by attack at the 2-, 4-, or 6-positions have a resonance structure where the positive charge is placed on the electronegative nitrogen atom, which is highly unfavorable. quora.comuci.edu

For this compound, the pyridine ring is further deactivated by the two electron-withdrawing chlorine atoms and the methoxycarbonyl group. Therefore, electrophilic aromatic substitution reactions on this specific compound are expected to be very difficult to achieve and would require harsh reaction conditions. Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comleah4sci.compharmdguru.com

Transition Metal-Catalyzed Coupling Reactions involving the Pyridine Core

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize pyridine rings. tcichemicals.com Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings allow for the introduction of a wide variety of substituents onto the pyridine core. thermofisher.com

In the context of this compound, the two chlorine atoms serve as excellent handles for such coupling reactions. The different electronic environments of the C2 and C6 positions, influenced by the adjacent methoxycarbonyl group and the pyridine nitrogen, can allow for selective or sequential coupling reactions. For instance, the greater reactivity of one chloro-substituent over the other under specific catalytic conditions could be exploited to introduce different groups at the 2- and 6-positions. The choice of catalyst (e.g., palladium or nickel complexes), ligands, base, and solvent all play a critical role in the efficiency and selectivity of these transformations. tcichemicals.comtcichemicals.com Iron-catalyzed cross-coupling reactions have also emerged as a less toxic and more sustainable alternative. nih.gov

Suzuki-Miyaura Coupling in Pyridine Carboxylate Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl compounds. nih.govtandfonline.com This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate offers wide functional group tolerance and generally produces high yields. tandfonline.comacs.org In the realm of pyridine chemistry, the Suzuki-Miyaura coupling is extensively used to elaborate pyridine skeletons, which are key components in many pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net

The reactivity of substituted halopyridines, such as this compound, in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The two chlorine atoms on the pyridine ring serve as coupling sites. The regioselectivity of the reaction—that is, which chlorine atom is preferentially replaced—is dictated by the reaction conditions and the electronic nature of the substituents on the pyridine ring.

For dihalopyridines, the position of substitution is a critical consideration. In the case of analogues like 2,6-dichloropyridine (B45657), selective mono-arylation can be achieved. For instance, the reaction of 2,6-dichloropyridine with p-methoxyphenylboronic acid using a palladium catalyst can yield the mono-substituted product, 2-chloro-6-(4-methoxyphenyl)pyridine. orgsyn.org

The presence of a carboxylate group, as in this compound, further modulates the reactivity and site-selectivity of the coupling. Studies on analogous 2,6-dichloronicotinic acid derivatives have shown that the ester group can direct the coupling to either the C2 or C6 position depending on the chosen catalyst and reaction conditions. google.com For example, using a catalyst system of Pd(OAc)₂/PPh₃ in the presence of Na₂CO₃ and methanol (B129727) has been shown to favor substitution at the C6 position. google.com Conversely, different conditions, such as using a Pd₂(dba)₃·CHCl₃ catalyst with K₂CO₃ in ethanol, can promote reaction at the C2 position. google.com This tunability is of significant synthetic utility, allowing for the selective synthesis of different isomers.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. tandfonline.com

Oxidative Addition : The active Pd(0) catalyst reacts with the pyridine halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation : In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. tandfonline.com

Table 1: Examples of Suzuki-Miyaura Coupling with Dichloropyridine Analogues This table presents findings from studies on compounds analogous to this compound to illustrate typical reaction outcomes.

| Pyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product(s) | Yield | Reference |

| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 2-Chloro-6-(4-methoxyphenyl)pyridine | Good | orgsyn.org |

| Methyl 2,6-dichloronicotinate | Arylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Methanol | Methyl 6-aryl-2-chloronicotinate | - | google.com |

| Methyl 2,6-dichloronicotinate | Arylboronic acid | Pd₂(dba)₃·CHCl₃ | K₂CO₃ | Ethanol | Methyl 2-aryl-6-chloronicotinate | - | google.com |

| 3,5-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 3-Chloro-5-phenylpyridine | 85% | google.com |

Reduction and Oxidation Reactions of the Pyridine Ring and Substituents

The pyridine ring and its substituents in this compound can undergo various reduction and oxidation reactions, offering pathways to further functionalized molecules.

Oxidation Reactions

Due to the electron-withdrawing nature of the nitrogen atom and the two chlorine atoms, the pyridine ring in this compound is generally resistant to oxidation. biosynce.com However, the nitrogen atom itself can be oxidized, a reaction common to pyridines and other tertiary amines. This N-oxidation is typically accomplished using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA). biosynce.comquimicaorganica.org

The reaction of a pyridine derivative with H₂O₂ or a peracid yields the corresponding pyridine N-oxide. quimicaorganica.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions. biosynce.com For 3-substituted pyridines, the formation of N-oxides has been well-documented. nih.govtandfonline.com The rate and efficiency of N-oxidation can be influenced by the nature of the substituents. Steric hindrance from substituents at the 2-position can decrease the rate of N-oxidation. researchgate.net In the case of this compound, the substituents at positions 2, 3, and 6 would influence the accessibility of the nitrogen lone pair to the oxidant. A variety of reagents and conditions have been explored for the N-oxidation of substituted pyridines, as detailed in the table below.

Reduction Reactions

The pyridine ring is susceptible to reduction, most commonly via catalytic hydrogenation. researchgate.net This process typically involves hydrogen gas (H₂) and a transition metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.comtiktok.com Complete reduction of the pyridine ring results in the formation of a piperidine (B6355638) ring. For a closely related compound, 2,6-dichloropyridine-4-carboxylic acid, catalytic reduction using a platinum catalyst in glacial acetic acid has been shown to reduce the pyridine ring to a piperidine ring while also removing the chlorine atoms (dehalogenation), yielding piperidine-4-carboxylic acid. researchgate.net

In addition to ring reduction, the chloro substituents on this compound can be removed via catalytic hydrodehalogenation. This reaction also typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source. Depending on the reaction conditions (catalyst, solvent, temperature, pressure), it is possible to achieve selective dehalogenation without reducing the pyridine ring. For example, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid with a nickel catalyst in an alkaline medium resulted in the removal of the chlorine atoms to give pyridine-4-carboxylic acid. researchgate.net This indicates that by carefully selecting the conditions, one could potentially reduce this compound to methyl 3-chloropicolinate, methyl 6-chloropicolinate, or the fully dehalogenated methyl picolinate (B1231196).

The ester functional group is generally stable under these catalytic hydrogenation conditions but can be reduced by stronger reducing agents like lithium aluminum hydride (not covered in this section).

Table 2: Examples of Oxidation and Reduction Reactions on Pyridine Analogues This table summarizes various oxidation and reduction reactions performed on pyridine derivatives analogous to this compound.

| Substrate | Reagent(s) | Reaction Type | Product(s) | Conditions | Reference |

| 3-Substituted Pyridines | Hydrogen Peroxide (30%) in Glacial Acetic Acid | N-Oxidation | 3-Substituted Pyridine N-oxide | - | tandfonline.com |

| 3-Substituted Pyridines | m-Chloroperoxybenzoic acid (MCPBA) | N-Oxidation | 3-Substituted Pyridine N-oxide | Dichloromethane, room temp | tandfonline.com |

| 2-Chloropyridine | Hydrogen Peroxide | N-Oxidation | 2-Chloropyridine N-oxide | Amberlyst 15 catalyst, 80°C | google.com |

| 2,6-Dichloropyridine-4-carboxylic acid | H₂, Nickel catalyst | Dehalogenation | Pyridine-4-carboxylic acid | Alkaline medium | researchgate.net |

| 2,6-Dichloropyridine-4-carboxylic acid | H₂, Platinum (Adams) catalyst | Ring Reduction & Dehalogenation | Piperidine-4-carboxylic acid | Glacial acetic acid | researchgate.net |

| Halogenated Pyridines | Benzoic acid, Copper(I) benzoate | Dehalogenation | Dehalogenated Pyridine | Toluene | researchgate.net |

Applications of Methyl 3,6 Dichloropyridine 2 Carboxylate in Advanced Organic Synthesis

Role as a Key Intermediate in Agrochemical Synthesis (e.g., Arylex)

While not a direct precursor in the patented synthesis of the herbicide Arylex™ active (halauxifen-methyl), Methyl 3,6-dichloropyridine-2-carboxylate belongs to the picolinate (B1231196) family of compounds that are fundamental to its creation. The synthesis of Arylex™, a potent arylpicolinate herbicide, relies on a closely related intermediate, 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester. patsnap.com This highlights the importance of the dichlorinated pyridine (B92270) carboxylate scaffold in accessing cutting-edge agrochemicals. The development of arylpicolinate herbicides like Arylex™ and Rinskor™ active from earlier picolinate herbicides such as picloram (B1677784) and clopyralid (B1669233) demonstrates the evolution of this chemical class, with this compound (Clopyralid-methyl) representing an early-generation structure within this lineage. researchgate.netresearchgate.net

The synthetic pathways to halauxifen-methyl (B1255740) often involve a Suzuki coupling reaction to introduce the aryl group at the 6-position of the pyridine ring. researchgate.netchemicalbook.com The general strategy underscores the utility of functionalized picolinates as foundational synthons in constructing these complex herbicidal molecules.

Precursor for the Development of Biologically Active Molecules

The pyridine ring is a privileged scaffold in medicinal chemistry, and derivatives of this compound serve as valuable starting materials for the synthesis of a variety of biologically active molecules. The inherent reactivity of the chlorinated positions allows for strategic modifications and the introduction of diverse functional groups, leading to the generation of compound libraries for drug discovery.

For instance, research into novel anticancer agents has utilized the related picolinate framework to synthesize methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. These compounds have demonstrated potential antitumor effects, with specific derivatives showing significant reduction in the viable cell number of triple-negative breast cancer cell lines. This work showcases how the picolinate structure can be elaborated into more complex heterocyclic systems with promising therapeutic properties.

Synthetic Utility in Heterocyclic Chemistry for Novel Scaffold Construction

The dichlorinated pyridine core of this compound provides a robust platform for the construction of novel and complex heterocyclic scaffolds. The chlorine atoms act as leaving groups, enabling a range of cross-coupling and displacement reactions to build fused ring systems.

One notable example is the synthesis of thieno[3,2-b]pyridines, which are of interest due to their potential biological activities. By utilizing the picolinate backbone, researchers have been able to construct these fused heterocyclic systems. Furthermore, the picolinate structure has been a template for creating novel pyrazolyl-picolinic acids. In these syntheses, the chlorine at the 6-position of a picolinate derivative is replaced with a substituted pyrazolyl ring, leading to new classes of compounds with herbicidal activity. nih.govmdpi.com Such synthetic strategies are crucial for expanding the accessible chemical space and discovering molecules with unique properties. The ability to selectively functionalize the pyridine ring makes compounds like this compound indispensable tools for synthetic chemists aiming to create innovative molecular architectures.

Development of Novel Synthetic Auxin Herbicides

This compound, also known as Clopyralid-methyl, is a member of the picolinate class of synthetic auxin herbicides. nih.gov Synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. researchgate.net The picolinate structure has been a cornerstone in the evolution of this class of herbicides.

The development of the latest generation of synthetic auxin herbicides, the arylpicolinates, which includes halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), was built upon the foundational understanding of the structure-activity relationships of earlier picolinates like clopyralid. researchgate.netresearchgate.netmdpi.com These newer herbicides exhibit improved efficacy at lower application rates and possess a favorable environmental profile. researchgate.netcorteva.com

Biological Activity Research and Mechanistic Insights

Herbicide Activity and Mechanism of Action

Methyl 3,6-dichloropyridine-2-carboxylate belongs to the pyridine (B92270) carboxylic acid class of herbicides. These compounds are known for their systemic action and effectiveness in controlling unwanted vegetation.

Pyridine carboxylic acid herbicides, including this compound, function as synthetic auxins. vt.edu They mimic the effects of natural plant growth hormones, specifically indole (B1671886) acetic acid (IAA), leading to abnormal and uncontrolled growth in susceptible plants. vt.eduweedscience.org This disruption of normal developmental processes ultimately results in plant death. vt.edu The mode of action involves interfering with the plant's auxin transport mechanisms, which are crucial for various growth processes. purdue.edu This interference leads to a cascade of detrimental effects, including distorted new growth, loss of pigment, and eventual cessation of growth. purdue.edu Symptoms of plants affected by auxinic herbicides include cupped or elongated leaves, twisted growth, and poor seed germination. vt.edu

This class of herbicides is particularly effective against a range of broadleaf and dicotyledonous weeds. vt.eduweedscience.org They are used to control both annual and perennial broadleaf weeds in various settings, including pastures, grain crops, and non-crop areas. vt.edugoogle.com Specific examples of susceptible weed species include thistle, ragweed, nightshade, and dandelion. vt.edu The herbicidal spectrum also covers weeds such as Papaver, Galium, Lamium, Kochia, Amaranthus, Aeschynomene, Sesbania, and Monochoria, as well as sedge species like Cyperus and Scirpus. google.com

The efficacy of pyridine carboxylic acid herbicides can be enhanced when used in combination with other types of herbicides, a phenomenon known as synergism. google.comawsjournal.org This interaction means the combined effect of the herbicides is greater than the sum of their individual effects. google.com For instance, synergistic effects have been observed when these herbicides are mixed with glyphosate, particularly in controlling perennial weeds like field bindweed. awsjournal.org The increased effectiveness in such combinations can be attributed to enhanced foliar uptake and accumulation of the herbicides in the roots. awsjournal.org Synergism has also been noted in mixtures with herbicides that inhibit the carotenoid biosynthesis pathway, such as atrazine, clomazone, mesotrione, and norflurazon, for the control of certain broadleaf weeds. awsjournal.org Such combinations can lead to more effective weed control at lower application rates of the individual compounds. google.com

Antimycobacterial Activity of Methyl 4-amino-3,6-dichloropyridine-2-carboxylate Derivatives

Recent research has explored the potential of derivatives of this compound as antimycobacterial agents. Specifically, derivatives of Methyl 4-amino-3,6-dichloropyridine-2-carboxylate have been synthesized and evaluated for their activity against the bacterium that causes tuberculosis.

A series of novel compounds derived from methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, which itself is synthesized from 3,6-dichloropyridine-2-carboxylic acid, have been tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov The activity of these compounds was assessed using the microplate Alamar Blue assay (MABA) method to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria. nih.govresearchgate.net Several of these synthesized derivatives demonstrated promising activity, with some showing good MIC values and low cytotoxicity. nih.gov For example, some of the tested compounds exhibited notable inhibition of the mycobacteria. nih.gov

Interactive Table: In Vitro Antimycobacterial Activity of Selected Derivatives

| Compound | Target Organism | Assay Method | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| ANA-12 | Mycobacterium tuberculosis H37Rv | MABA | 6.25 |

| Compound 7n | Mycobacterium tuberculosis H37Rv | Not Specified | High Activity |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | Not Specified | 0.06 |

| Compound 12 | Mycobacterium tuberculosis H37Ra | Not Specified | 15.625 |

| Compound 5d | Mycobacterium smegmatis | Not Specified | 25 µM |

This table presents a selection of data from various studies for illustrative purposes. For detailed results, refer to the cited sources. researchgate.netresearchgate.netplos.orgmsptm.org

Molecular Targets and Inhibition Mechanisms (e.g., MurB Enzyme Inhibition)

The quest for novel antibacterial agents has led researchers to investigate specific and essential bacterial enzymes as therapeutic targets. One such crucial enzyme is UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which plays a vital role in the cytoplasmic steps of peptidoglycan biosynthesis. Peptidoglycan is an indispensable component of the bacterial cell wall, providing structural integrity and shape. The inhibition of any enzyme in its synthetic pathway, including MurB, can disrupt the cell wall's integrity, ultimately leading to bacterial cell lysis and death. nih.gov This makes MurB an attractive target for the development of new antibiotics.

While research has not definitively linked this compound to MurB inhibition, studies on other novel heterocyclic compounds have demonstrated the viability of this mechanism. For instance, a class of compounds known as 3,5-dioxopyrazolidines has been identified as potent inhibitors of the MurB enzyme. nih.gov In laboratory assays, these compounds demonstrated significant inhibitory activity against MurB from both Escherichia coli and Staphylococcus aureus. nih.gov

Table 1: Inhibitory Activity of 3,5-Dioxopyrazolidine-4-carboxamides Against Bacterial Enzymes

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Compound 1 | E. coli MurB | 4.1 |

| Compound 2 | E. coli MurB | 6.8 |

| Compound 3 | E. coli MurB | 5.2 |

| Compound 1 | S. aureus MurB | 4.3 |

| Compound 2 | S. aureus MurB | 10.3 |

| Compound 3 | S. aureus MurB | 7.5 |

| Compound 1 | E. coli MurA | 6.8 |

| Compound 2 | E. coli MurC | >50 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Source: nih.gov

The mechanism of these inhibitors often involves preincubation with the enzyme, which is important for slow-binding inhibitors to achieve their full effect. nih.gov The success in targeting the MurB enzyme with other molecular structures underscores its potential as a target for pyridine carboxylate derivatives, warranting further investigation into their specific inhibitory mechanisms.

Exploration of Other Potential Biological Activities of Pyridine Carboxylate Derivatives

The pyridine ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. researchgate.net Consequently, pyridine carboxylate derivatives have been explored for a wide array of potential biological activities. researchgate.net

Key areas of investigation include:

Antimicrobial and Antifungal Activity: Pyridine derivatives have demonstrated significant potential as antimicrobial agents. rsc.org Certain novel pyridine and thienopyridine derivatives have shown strong activity against microbial strains such as E. coli, B. mycoides, and the pathogenic fungus C. albicans. researchgate.net One study reported a pyridine derivative exhibiting strong inhibition against multiple Candida species with a Minimum Inhibitory Concentration (MIC) of 0.016 mg/mL. rsc.org

Anticancer Activity: A promising area of research is the use of pyridine derivatives as anticancer agents. nih.gov Some of these compounds function as inhibitors of phosphodiesterases (PDEs), enzymes whose activities are often elevated in tumor cells. nih.gov By inhibiting PDEs, these compounds can modulate intracellular signaling pathways, leading to the inhibition of tumor cell growth and the induction of apoptosis (programmed cell death). nih.gov For example, the derivative 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) not only showed potent PDE3A inhibition with an IC₅₀ of 3.76 nM but also exhibited strong cytotoxic effects against HeLa and MCF-7 cancer cell lines. nih.gov

Anti-inflammatory and Neurotropic Effects: Various pyridine derivatives have been synthesized and evaluated for anti-inflammatory properties. rsc.org Additionally, certain thioalkyl derivatives of pyridine have been studied for their psychotropic effects, demonstrating anticonvulsant, anxiolytic, and sedative properties in preclinical models. nih.gov

Antiviral Activity: The broad biological profile of pyridine derivatives extends to antiviral applications. Research has indicated that certain bipyridine derivatives can form complexes with ruthenium that exhibit activity against the Hepatitis C Virus (HCV).

Table 2: Summary of Investigated Biological Activities of Pyridine Derivative Classes

| Biological Activity | Derivative Class Example | Target/Organism Example | Reference |

|---|---|---|---|

| Antibacterial | Pyridyl amine derivatives | Antitubercular activity | rsc.org |

| Antifungal | Novel pyridine derivatives | Candida species | rsc.org |

| Anticancer | 6-aryl-4-imidazolyl-dihydropyridines | Phosphodiesterase 3A (PDE3A) | nih.gov |

| Anti-inflammatory | Imidazo[1,2-a]pyridines | Inflammatory mediators | rsc.org |

| Neurotropic | Thioalkyl derivatives of pyridine | Pentylenetetrazole antagonism | nih.gov |

Toxicological Implications in the Context of Biological Research

While exploring the therapeutic potential of pyridine carboxylates, it is essential to consider their toxicological profiles. Understanding the toxicity of these compounds is crucial for developing safe and effective therapeutic agents and for ensuring safety during research. nih.gov

Toxicological studies on bacterial cells, for instance, can reveal mechanisms of action, such as the ability of a compound to damage bacterial membranes, which can lead to cell death. nih.gov Such investigations are vital for creating effective antimicrobials that can combat drug-resistant pathogens. nih.gov

For this compound specifically, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides key toxicological data. According to its classification, this compound presents several hazards. nih.gov

Table 3: GHS Hazard Classification for this compound

| Hazard Code | Hazard Statement | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H312 | Harmful in contact with skin | Acute toxicity, dermal |

| H315 | Causes skin irritation | Skin corrosion/irritation |

Source: nih.gov

This classification indicates that this compound must be handled with appropriate safety precautions in a research setting. The data underscores that even as compounds are investigated for beneficial biological activities, their inherent toxicity is a critical factor that guides further development and application.

Environmental Fate, Metabolism, and Degradation Studies

Photodegradation Pathways and Kinetics (e.g., in UV-illuminated TiO2 suspensions)

The photocatalytic degradation of clopyralid (B1669233) in aqueous suspensions of titanium dioxide (TiO2) under UV illumination has been investigated. The degradation process is effective, with studies showing that the reaction follows pseudo-first-order kinetics in the initial stages nih.gov. One study found that the photocatalytic degradation of clopyralid with TiO2 was more than five times faster than direct photolysis under UV light researchgate.net. The efficiency of this degradation is influenced by the concentration of the catalyst, with the highest reaction rate observed at a TiO2 concentration of 4 mg/mL nih.gov.

The degradation is primarily driven by hydroxyl radicals generated by the TiO2 catalyst under UV light nih.gov. The process is more effective under acidic conditions acs.orgacs.org. The addition of electron acceptors like hydrogen peroxide can significantly enhance the degradation rate nih.govacs.orgacs.org. For instance, the addition of 0.2 mM H2O2 to a UV-irradiated solution of clopyralid resulted in nearly 100% degradation after 240 minutes, compared to only 15% without H2O2 acs.orgacs.org.

| Parameter | Value | Reference |

| Reaction Order | Pseudo-first-order (initial stage) | nih.gov |

| Optimal TiO2 Concentration | 4 mg/mL | nih.gov |

| Apparent Activation Energy | 7.74 kJ mol⁻¹ | nih.gov |

| Effect of pH | More effective in acidic conditions | acs.orgacs.org |

Interaction with Soil Microorganisms and Biodegradation Rates

The primary mechanism for the degradation of clopyralid, the active form of Methyl 3,6-dichloropyridine-2-carboxylate, in soil is microbial metabolism invasive.orgwa.gov. Various soil microorganisms are capable of breaking down this herbicide. The rate of biodegradation is influenced by several environmental factors, including soil moisture and temperature, with higher rates observed in warmer, moister conditions invasive.org.

Studies have shown that clopyralid can be persistent in some soil environments, with a typical field half-life of around 40 days, but this can range from 14 to 56 days depending on conditions wa.govillinois.edu. In some cases, residues have been detected for much longer periods cabidigitallibrary.org. The degradation is generally faster in soils with higher microbial populations, which are typically found closer to the soil surface invasive.org. The major breakdown product of this microbial degradation is carbon dioxide, and it has been noted that no significant metabolites tend to accumulate in the soil during this process invasive.orgwa.gov.

| Factor | Influence on Biodegradation Rate | Reference |

| Soil Moisture | Increased moisture enhances degradation | invasive.org |

| Temperature | Increased temperature enhances degradation | invasive.org |

| Organic Matter | Increased organic matter can decrease degradation rates | invasive.org |

| Microbial Population | Higher populations lead to faster degradation | invasive.org |

Persistence and Mobility in Environmental Compartments (soil, water)

This compound, through its transformation to clopyralid, is considered to be moderately persistent and highly mobile in the environment herts.ac.ukherts.ac.uk.

Persistence: In soil, the persistence of clopyralid is variable. The average field half-life is reported to be around 40 days wa.govillinois.edu. However, this can be influenced by environmental conditions, with persistence increasing in deeper soil layers where microbial activity is lower invasive.org. In aquatic environments, clopyralid is highly water-soluble and does not bind strongly to sediments, which can lead to its persistence in the water column. The half-life in water can range from 8 to 40 days, with degradation primarily occurring through microbial metabolism in aquatic sediments invasive.org.

Mobility: Clopyralid has a high potential for mobility in soil due to its high water solubility and low adsorption to soil particles invasive.orgherts.ac.uk. This creates a potential for leaching into groundwater, particularly in sandy soils with low organic matter invasive.org. However, some field studies have indicated that the potential for groundwater contamination may be minimal under certain conditions wa.gov. The mobility of clopyralid is influenced by soil type, with a higher potential for leaching in soils with lower organic matter content dnr.state.mn.us.

| Environmental Compartment | Persistence (Half-life) | Mobility | Reference |

| Soil | 14 - 56 days (typically 40 days) | High | wa.govillinois.edu |

| Water | 8 - 40 days | High | invasive.org |

Identification of Environmental Metabolites and Transformation Products

As this compound is a methyl ester of clopyralid, its primary initial transformation product in the environment is clopyralid itself, formed through hydrolysis nih.gov. Subsequent degradation of clopyralid leads to the formation of other metabolites.

In the context of photodegradation in the presence of TiO2, several intermediates of clopyralid have been identified. These include:

3,6-dichloropyridin-2-ol

3,6-dichloro hydroxypyridine-2-carboxylic acid

3,3',6,6'-tetrachloro-2,4'-bipyridine-2'-carboxylic acid nih.gov

The formation and subsequent disappearance of these intermediates have been followed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) nih.gov.

Regarding biodegradation in soil, the primary degradation pathway for clopyralid is microbial metabolism, which ultimately leads to the mineralization of the compound to carbon dioxide wa.gov. It is generally reported that no significant metabolites accumulate in the soil during this process invasive.org.

Advanced Analytical Methodologies in Research on Methyl 3,6 Dichloropyridine 2 Carboxylate

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of Methyl 3,6-dichloropyridine-2-carboxylate. By examining the interaction of the molecule with electromagnetic radiation, researchers can confirm its atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

In a typical ¹H NMR spectrum, the protons of the methyl ester group (-OCH₃) would be expected to produce a singlet peak due to the absence of adjacent protons. The two aromatic protons on the pyridine (B92270) ring are in different chemical environments and would appear as distinct signals, likely doublets, due to coupling with each other.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. libretexts.org Distinct peaks would be observed for the methyl carbon, the two chlorinated carbons on the pyridine ring, the two carbons bearing hydrogen atoms, the carbon attached to the carboxylate group, and the carbonyl carbon of the ester itself. libretexts.orgnih.gov The chemical shifts of these carbons are indicative of their electronic environment, allowing for complete structural assignment. nih.gov

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.9 | Singlet | -OCH₃ |

| ¹H | ~7.4-7.6 | Doublet | Pyridine Ring H |

| ¹H | ~8.0-8.2 | Doublet | Pyridine Ring H |

| ¹³C | ~53 | Quartet | -OCH₃ |

| ¹³C | ~125-155 | Singlet/Doublet | Pyridine Ring Carbons |

| ¹³C | ~165 | Singlet | C=O (Ester) |

Note: Predicted values are based on general principles of NMR spectroscopy and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structure and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecule with extremely high accuracy, allowing for the calculation of its molecular formula, C₇H₅Cl₂NO₂. scbt.comnist.gov The nominal molecular weight of the compound is approximately 206.03 g/mol . scbt.com HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions.

When coupled with Liquid Chromatography (LC-MS/MS), this technique becomes a powerful tool for identifying the parent compound and its metabolites in complex mixtures. nih.gov The LC separates the components of a sample, which are then introduced into the mass spectrometer. researchgate.net In MS/MS, the molecular ion of this compound is selected and fragmented, creating a unique fragmentation pattern that serves as a structural fingerprint for confirmation and can be used to elucidate the structures of unknown metabolites. epa.gov This method is particularly valuable in biological and environmental studies. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅Cl₂NO₂ | scbt.comnist.govavantorsciences.com |

| Molecular Weight | 206.026 g/mol | scbt.comnist.gov |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used for similar compounds. | |

| Expected [M+H]⁺ Ion (m/z) | ~206.98 |

Note: The exact mass and isotopic pattern, particularly the signature of two chlorine atoms, would be key identifiers in HRMS.

UV-Vis Spectroscopy for Dissociation Constant Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For compounds like this compound, changes in the absorption spectrum as a function of pH can be used to determine the acid dissociation constant (pKa). researchgate.net Although the ester group itself is not readily ionizable, the pyridine nitrogen is basic and can be protonated under acidic conditions. By monitoring the shifts in the absorption maxima corresponding to the protonated and deprotonated forms of the molecule across a range of pH values, the pKa can be calculated. researchgate.net This information is valuable for understanding the compound's behavior in different chemical and biological environments.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from impurities, reactants, or other compounds in a mixture, enabling its accurate analysis and quantification.

Gas Chromatography (GC) with Derivatization for Analysis

Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. nist.gov this compound, as a methyl ester, possesses sufficient volatility for direct GC analysis. nist.gov Data from the NIST Chemistry WebBook shows the analysis of this compound on a non-polar OV-1 capillary column. nist.gov

In cases where related acidic metabolites, such as the parent carboxylic acid (3,6-dichloropyridine-2-carboxylic acid), are being analyzed, derivatization is often necessary. researchgate.netjfda-online.com Carboxylic acids can exhibit poor peak shape and thermal instability in GC systems. jfda-online.com Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester or silyl ester, improving chromatographic performance. researchgate.netjfda-online.com Common derivatizing agents for carboxylic acids include diazomethane or reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

Table 3: GC Retention Data for this compound

| Column Type | Active Phase | Temperature (°C) | Kovats' Retention Index (I) | Reference |

|---|---|---|---|---|

| Capillary | OV-1 | 160 | 1413 | nist.gov |

Liquid Chromatography (LC) for Direct Analysis

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used method for the analysis of this compound. Unlike GC, LC does not require the analyte to be volatile, allowing for direct analysis without the need for derivatization. researchgate.net

A typical LC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or acetic acid) to ensure good peak shape. researchgate.net Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore, or a mass spectrometer for higher sensitivity and selectivity (LC-MS). researchgate.netepa.gov This direct analysis capability makes LC an efficient and robust method for routine quantification and purity assessment. researchgate.net

X-ray Crystallography for Precise Structural Elucidation

As of the current body of scientific literature, a detailed single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, specific crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this particular compound are not available. While crystallographic studies have been conducted on analogous pyridine-carboxylate derivatives, direct extrapolation of these findings to this compound would be speculative. The elucidation of its precise solid-state structure awaits future experimental investigation.

Electrochemical Analytical Techniques (e.g., Polarography, Voltammetry on Mercury Electrodes)

Electrochemical methods are instrumental in investigating the redox properties of molecules, providing insights into their electronic structure and reactivity. Techniques such as polarography and voltammetry are particularly well-suited for studying the reduction and oxidation processes of organic compounds.

Elucidation of Electroreduction Kinetics and Reaction Pathways

Detailed studies on the electroreduction kinetics and reaction pathways of this compound using techniques like polarography or voltammetry on mercury electrodes have not been extensively documented in publicly available research. Such investigations would be valuable for understanding the mechanism of electron transfer, identifying the products of reduction, and determining the stability of intermediate species. The presence of two chlorine atoms on the pyridine ring suggests that the compound is likely to undergo reductive dehalogenation, but the specific potentials, number of electrons transferred in each step, and the influence of pH on the reaction pathway remain to be experimentally determined.

Determination of pK Values through Electrochemical Studies

Electrochemical methods can be employed to determine the pKa values of compounds, particularly for pyridine derivatives where the nitrogen atom can be protonated. The potential at which an electrochemical process occurs can be dependent on the pH of the solution, and this relationship can be used to calculate the pKa. However, there are no specific reports in the literature detailing the determination of the pKa value for this compound through electrochemical studies.

Elemental Analysis (CHN) for Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic molecule like this compound, CHN analysis measures the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). This data is essential for verifying the empirical formula of a synthesized compound and ensuring its purity.

The molecular formula for this compound is C₇H₅Cl₂NO₂. Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 40.83 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.45 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 34.42 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.80 |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.53 |

| Total | 206.03 | 100.00 |

Experimental CHN analysis of a pure sample of this compound should yield percentage values that are in close agreement with these theoretical calculations, typically within a margin of ±0.4%.

Computational and Theoretical Chemistry Studies

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Compound Behavior

Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the structural or property-based features of a chemical compound with its physicochemical properties or biological activity. nih.gov The fundamental principle of QSPR is that the structure of a molecule dictates its properties. These models are crucial in the early stages of research for predicting the behavior of new or untested molecules, thereby saving time and resources. nih.govresearchgate.net

The development of a QSPR model involves several key steps: compiling and curating a dataset of compounds with known properties, calculating various molecular descriptors for each compound, selecting the most relevant descriptors, constructing a mathematical model, and validating its predictive power. nih.gov Descriptors can be categorized into several types, including topological, electronic, conformational, and thermodynamic. researchgate.net For instance, a study on propane (B168953) derivatives utilized the Mor13v descriptor in both multiple linear regression (MLR) and artificial neural network (ANN) models to predict surface tension. researchgate.net

For Methyl 3,6-dichloropyridine-2-carboxylate, QSPR models can predict essential properties relevant to its potential applications. Using its known structure, cheminformatics tools can calculate descriptors that are then fed into established models to estimate properties like lipophilicity (LogP), water solubility, and parameters related to absorption, distribution, metabolism, and excretion (ADME). nih.gov

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Method/Source |

| Molecular Weight | 206.02 g/mol | Computed by PubChem nih.gov |

| XLogP3 | 2.6 | Computed by XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs nih.gov |

| Rotatable Bond Count | 2 | Computed by Cactvs nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (e.g., MurB enzyme inhibition)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. nih.gov This method is instrumental in drug discovery for screening large libraries of compounds against a specific biological target to identify potential inhibitors. nih.gov

A significant target for antibacterial agents is the MurB enzyme, which is essential for the biosynthesis of the bacterial cell wall. nih.govnih.gov The Mur enzymes (A-F) catalyze the initial cytoplasmic steps in the production of peptidoglycan. nih.gov Specifically, MurB reduces UDP-N-acetylenolpyruvoylglucosamine, a critical step in the formation of UDP-N-acetylmuramic acid (UDP-MurNAc). nih.gov Due to its vital role, inhibiting the MurB enzyme can disrupt cell wall formation and lead to bacterial death, making it an attractive target for novel antibiotics. nih.govnih.gov